molecular formula C11H16N2O3 B8437563 Ethyl 3-(6-methoxy-2-pyridinyl)alaninate

Ethyl 3-(6-methoxy-2-pyridinyl)alaninate

Cat. No.: B8437563
M. Wt: 224.26 g/mol
InChI Key: WZJOCVWUSKJUML-VIFPVBQESA-N
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Description

Ethyl 3-(6-methoxy-2-pyridinyl)alaninate is an alanine-derived ester featuring a pyridine ring substituted with a methoxy group at the 6-position. For instance, the synthesis of structurally related pyridine-alaninate hybrids often involves substitution reactions between bromoacetyl esters and pyridine derivatives, as observed in the preparation of ethyl β-alaninate-linked heterocycles (e.g., compound 10l in ) .

Key structural attributes include:

  • Pyridine core: Provides aromaticity and hydrogen-bonding capabilities.
  • Methoxy group: Enhances lipophilicity and modulates electronic properties.
  • Ethyl alaninate ester: Improves bioavailability and serves as a prodrug motif.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-(6-methoxypyridin-2-yl)propanoate

InChI

InChI=1S/C11H16N2O3/c1-3-16-11(14)9(12)7-8-5-4-6-10(13-8)15-2/h4-6,9H,3,7,12H2,1-2H3/t9-/m0/s1

InChI Key

WZJOCVWUSKJUML-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=NC(=CC=C1)OC)N

Canonical SMILES

CCOC(=O)C(CC1=NC(=CC=C1)OC)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs with Pyridine and Alaninate Moieties

Ethyl (2-(5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxo-imidazolidin-3-yl)acetyl)alaninate (10l)
  • Structure : Combines an alaninate ester with a benzodioxole-substituted hydantoin core and a pyridine derivative .
  • Synthesis: Prepared via Knoevenagel condensation followed by bromoacetyl ester coupling (yield: low to moderate) .
  • Properties : Melting point: 227–248°C; IR bands at 1730 cm⁻¹ (ester C=O) and 1640 cm⁻¹ (amide C=O) .
Brivanib Alaninate
  • Structure: A tyrosine kinase inhibitor featuring an ethyl alaninate ester and a 4-chloro-5-fluorophenylamino group .
  • Molecular Formula : C₂₃H₃₄ClFN₄O₄; molecular weight: 495.99 g/mol .
  • Applications: Clinically validated for hepatocellular carcinoma (HCC) and metastatic colorectal cancer (mCRC) due to its VEGF/FGF receptor inhibition .

Pyridine Derivatives with Agrochemical Relevance

Pyributicarb
  • Structure : Contains a 6-methoxy-2-pyridinylmethyl group linked to a carbamothioate moiety .
  • Molecular Formula : C₁₈H₂₂N₂O₂S .
  • Applications : Herbicide targeting weed control in rice paddies .
  • Comparison: Shares the 6-methoxy-2-pyridinyl group with the target compound but lacks the amino acid ester, emphasizing agrochemical over pharmacological utility .

Functional and Pharmacological Comparisons

Compound Core Structure Functional Groups Primary Application Key Data/Findings
Ethyl 3-(6-Methoxy-2-pyridinyl)alaninate Pyridine + alaninate Methoxy, ester Underexplored (potential prodrug) Requires further biological profiling
Brivanib Alaninate Alaninate + fluorophenyl Chloro, fluoro, piperidine Anticancer (HCC, mCRC) IC₅₀ for VEGFR2: <10 nM
Pyributicarb Pyridine + carbamothioate Methoxy, tert-butyl Herbicide Effective at 100–200 g/ha

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